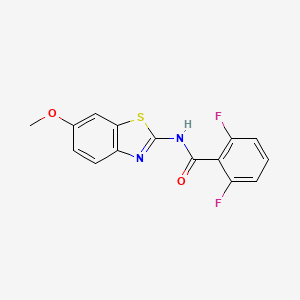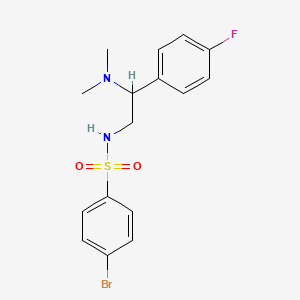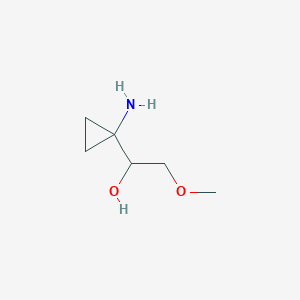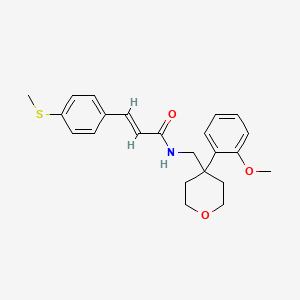
3-(4-azepan-1-ylphenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-azepan-1-ylphenyl)-N-isopropyl-1,2,4-oxadiazole-5-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed to target non-small cell lung cancer (NSCLC) patients with the T790M mutation, which is a common resistance mechanism to first and second-generation EGFR-TKIs.
Aplicaciones Científicas De Investigación
Background on 1,3,4-Oxadiazoles
The oxadiazole core, particularly the 1,3,4-oxadiazole moiety, has been a focal point in medicinal chemistry due to its diverse pharmacological properties. This heterocyclic compound, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, has been integrated into a wide array of synthetic molecules for various applications. The distinctiveness of the 1,3,4-oxadiazole ring lies in its ability to serve as a bioisostere for carboxylic acids, carboxamides, and esters, making it a significant structural component in the design of new drug candidates. The pharmacological activities associated with 1,3,4-oxadiazole derivatives span across antiviral, analgesic and anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic properties, among others. Furthermore, the chemical reactivity of these compounds allows for the exploration of ring-opening reactions, leading to the generation of new analogs with potential biological applications (Rana, Salahuddin, & Sahu, 2020).
Antitubercular Activity
Research has demonstrated the antitubercular efficacy of 1,3,4-oxadiazole derivatives, highlighting their potential in combating Mycobacterium tuberculosis. Modifications to the isoniazid structure, incorporating N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives, have shown significant in vitro activity against M. tuberculosis as well as non-tuberculous mycobacteria strains resistant to isoniazid. This suggests the adaptability of the 1,3,4-oxadiazole framework in developing new leads for anti-TB compounds (Asif, 2014).
Therapeutic Worth and Medicinal Applications
The 1,3,4-oxadiazole derivatives have been extensively explored for their therapeutic potential across a broad spectrum of medicinal chemistry. These compounds have been identified as crucial for the development of novel treatments for various ailments due to their effective binding with different enzymes and receptors. Their bioactivities include anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications. This versatility underscores the importance of 1,3,4-oxadiazole as a foundation for rational drug design and the creation of less toxic medicinal agents (Verma et al., 2019).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S/c1-6-28-23(30)22-21(18-12-17(31-5)7-8-19(18)27(22)4)26-24(28)32-13-20(29)25-16-10-14(2)9-15(3)11-16/h7-12H,6,13H2,1-5H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPZWOMGVROTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[(4-isopropylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2777456.png)
![N-[(3,5-dimethoxyphenyl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B2777457.png)
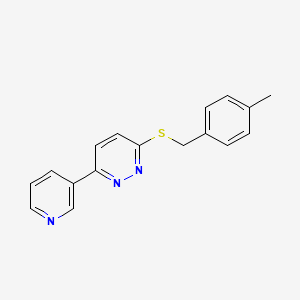
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2777459.png)
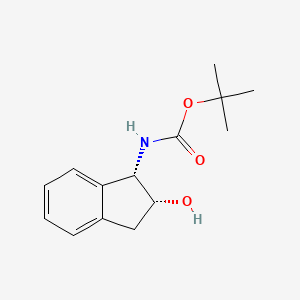
![1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2777462.png)
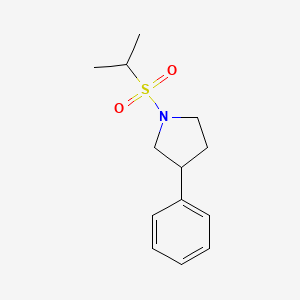
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]thiophene-2-carboxamide](/img/structure/B2777465.png)
